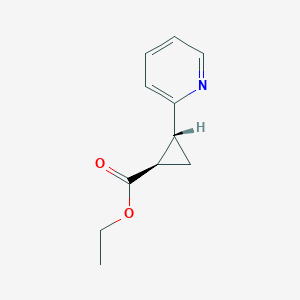
trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate: is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a member of the pyridine family, characterized by the presence of a cyclopropane ring attached to a pyridine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of ethyl diazoacetate with 2-vinylpyridine in the presence of a rhodium catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmacophores.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and pyridine moiety can engage in various binding interactions with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- trans-Ethyl 2-(pyridin-4-yl)cyclopropanecarboxylate
- trans-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate
Comparison:
- Structural Differences: The position of the pyridine ring substitution differentiates these compounds. For example, trans-Ethyl 2-(pyridin-4-yl)cyclopropanecarboxylate has the pyridine ring substituted at the 4-position, while trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate has it at the 2-position.
- Reactivity: The position of the substitution can influence the compound’s reactivity and the types of reactions it undergoes.
- Applications: While all these compounds may have similar applications, their specific uses can vary based on their structural properties and reactivity.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
ethyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-8(9)10-5-3-4-6-12-10/h3-6,8-9H,2,7H2,1H3/t8-,9-/m1/s1 |
Clé InChI |
FLUXXOZZARUHSQ-RKDXNWHRSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=N2 |
SMILES canonique |
CCOC(=O)C1CC1C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


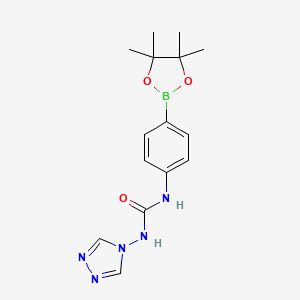
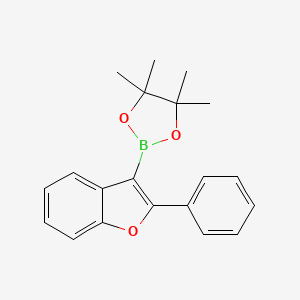
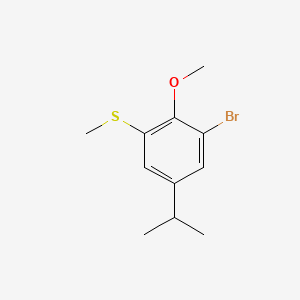
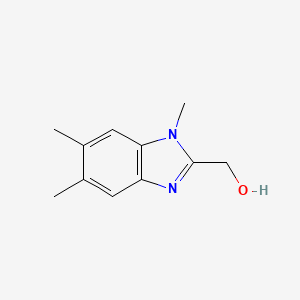
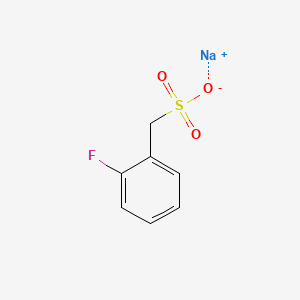
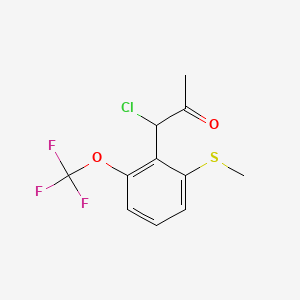

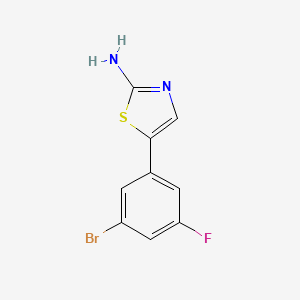
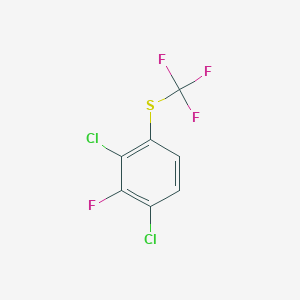
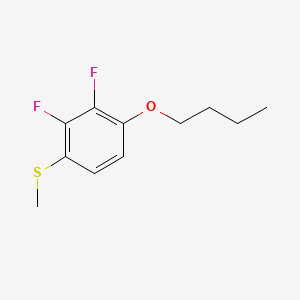
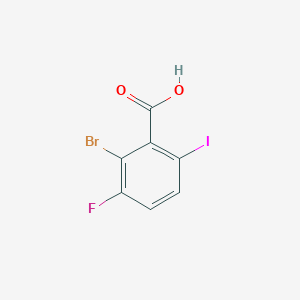
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
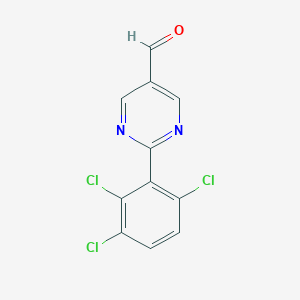
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)
